molecular formula C17H14N4O2S B2555663 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421529-93-2

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2555663
M. Wt: 338.39
InChI Key: KQLULRMOZHSHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors, including those with furan derivatives, play a crucial role in understanding drug metabolism and predicting drug-drug interactions (DDIs). The use of potent and selective chemical inhibitors can decipher the involvement of specific Cytochrome P450 (CYP) isoforms in the metabolism of various drugs. For instance, compounds like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP) have been identified as selective inhibitors for CYP2A6, showcasing the importance of furan and pyrazol derivatives in drug development and interaction studies (Khojasteh et al., 2011).

Bioactive Heterocyclic Compounds

Furan and thiophene derivatives are significant in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These compounds, including those with furan-2-yl and furan-3-yl substituents, exhibit a wide range of biological activities. Their importance in drug design is underscored by their role in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This highlights the versatility and potential of furan derivatives in the development of new therapeutic agents (Ostrowski, 2022).

DNA Binding and Minor Groove Binders

The furan derivative Hoechst 33258 is known for its specificity in binding to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This compound and its analogues serve as vital tools in molecular biology for chromosome and nuclear staining, showcasing the significance of furan derivatives in DNA interaction studies and potential therapeutic applications (Issar & Kakkar, 2013).

Synthesis of Heterocycles

Furan and pyrazole derivatives are critical building blocks in synthesizing heterocyclic compounds, such as pyrazolo-imidazoles and thiazoles. Their unique reactivity facilitates the creation of various heterocyclic compounds and dyes, illustrating the chemical diversity and application of these derivatives in synthesizing new materials with potential biological activities (Gomaa & Ali, 2020).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, involving synthesis and evaluation of their antioxidant and anti-inflammatory activities, highlights the potential of thiazole and furan derivatives in developing new therapeutic agents. Such studies are crucial for understanding the molecular basis of these compounds' bioactivities and for the design of drugs with optimized efficacy (Raut et al., 2020).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-21-13(14-6-4-8-23-14)9-11(20-21)10-18-16(22)17-19-12-5-2-3-7-15(12)24-17/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLULRMOZHSHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.